molecular formula C18H24O3 B12705857 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- CAS No. 111052-69-8

2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl-

Cat. No.: B12705857
CAS No.: 111052-69-8
M. Wt: 288.4 g/mol
InChI Key: PAHZYYAHSYWEKY-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 on the benzopyran ring. These structural modifications can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one derivatives often involves a domino Knoevenagel/intramolecular transesterification reaction. This method utilizes an alkaline protease from Bacillus licheniformis as a catalyst . The reaction typically involves the condensation of an aldehyde with a malonic acid derivative, followed by cyclization to form the benzopyran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- involves its interaction with various molecular targets and pathways. The hydroxy group at position 7 can form hydrogen bonds with biological molecules, influencing their activity. The butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 makes 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- distinct from other benzopyran derivatives. These structural features can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

111052-69-8

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

3,6-dibutyl-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C18H24O3/c1-4-6-8-13-10-15-12(3)14(9-7-5-2)18(20)21-17(15)11-16(13)19/h10-11,19H,4-9H2,1-3H3

InChI Key

PAHZYYAHSYWEKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC

Origin of Product

United States

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